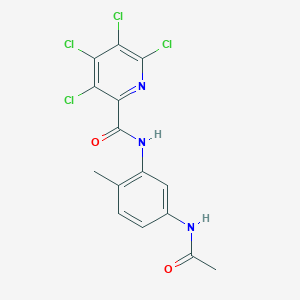
(2R)-2-phenyl-2-(phenylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R)-2-phenyl-2-(phenylamino)ethan-1-ol” is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central carbon atom bonded to a phenyl group, a phenylamino group, and a hydroxyl group . The “2R” in its name indicates the configuration of the central carbon atom.
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 376.2±22.0 °C . Its density is predicted to be 1.156±0.06 g/cm3 . The pKa value is predicted to be 14.18±0.10 .
Scientific Research Applications
Catalytic Asymmetric Hydrogenation
(2R)-2-phenyl-2-(phenylamino)ethan-1-ol and its derivatives have been utilized as effective ligands in catalytic asymmetric hydrogenation. This application is crucial in the production of N-acylamino acids with high enantiomeric excess, showcasing its importance in the synthesis of optically active compounds, which are vital in pharmaceuticals and agrochemicals (Imamoto et al., 1995).
Store-Operated Calcium Entry (SOCE) Inhibitors
Research into novel series of pyrazole SKF-96365 analogues, including this compound derivatives, has indicated their potential as SOCE inhibitors. These compounds are significant in studying endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, which are critical pathways in cellular physiology and pathology (Dago et al., 2018).
Asymmetric Transfer Hydrogenation
Optically active ligands derived from this compound have been synthesized and evaluated in the catalytic asymmetric transfer hydrogenation of ketones to alcohols. This process is important for the production of enantiomerically pure compounds, further highlighting the compound's utility in organic synthesis (Yang et al., 1997).
Organic Light Emitting Devices (OLEDs)
Panchromatic derivatives of this compound have been synthesized and characterized for their photophysical properties. These derivatives exhibit a range of emission colors, including deep blue, making them suitable as dopant materials in OLEDs. This application demonstrates the compound's potential in developing advanced materials for electronic and photonic technologies (Wee et al., 2009).
Hemiterpene Synthase Evolution in Plants
Research into the biochemical characterization and homology modeling of methylbutenol synthase, related to this compound, has provided insights into hemiterpene synthase evolution in plants. This enzyme plays a significant role in the biosynthesis of volatile organic compounds, contributing to our understanding of plant biochemistry and the ecological interactions mediated by these compounds (Gray et al., 2011).
properties
IUPAC Name |
(2R)-2-anilino-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXTSZZPUQJNB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
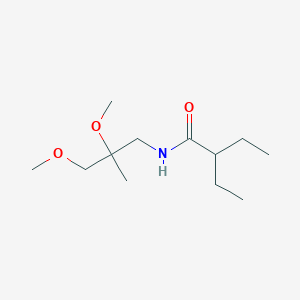
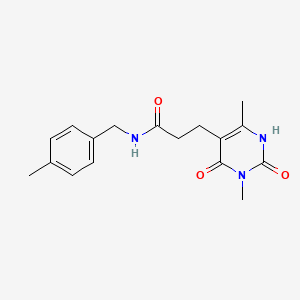
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
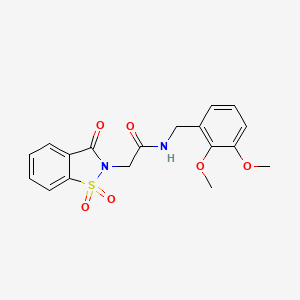
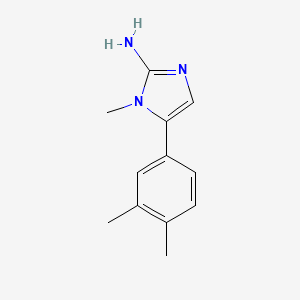
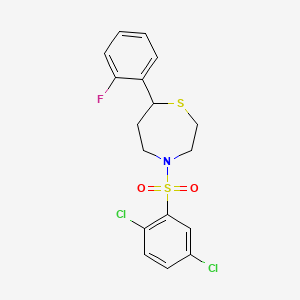
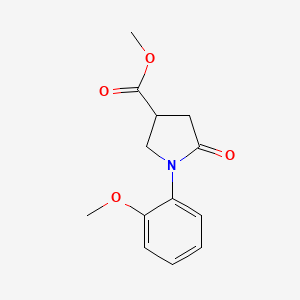
![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
